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Compound of Interest

Compound Name: 1,3-Diaminopropane

Cat. No.: B046017 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
diaminopropane (H₂N(CH₂)₃NH₂), a vital building block in organic synthesis and coordination

chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering in-depth data and standardized

experimental protocols to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 1,3-diaminopropane, both ¹H and ¹³C NMR provide distinct insights into its

molecular framework.

¹H NMR Spectral Data
The proton NMR spectrum of 1,3-diaminopropane is characterized by three distinct signals

corresponding to the amine protons and the two chemically non-equivalent methylene groups.

The chemical shifts can vary depending on the solvent used.[1][2]
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Proton

Assignment

Chemical Shift

(δ) in CDCl₃

(ppm)

Chemical Shift

(δ) in H₂O

(ppm)[2]
Multiplicity Integration

-NH₂ ~1.15 Not specified Broad Singlet 4H

-CH₂- (C2) ~1.59-1.75 ~2.04-2.09 Quintet 2H

-CH₂- (C1, C3) ~2.77-2.84 ~3.10-3.12 Triplet 4H

Note: The broadness of the -NH₂ signal is due to quadrupole broadening and chemical

exchange. This signal's intensity and position can be concentration and temperature-

dependent.

¹³C NMR Spectral Data
The ¹³C NMR spectrum of 1,3-diaminopropane is simpler, showing two signals for the two

types of carbon atoms present in the molecule.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm)[2][3]

C2 (-CH₂-) ~37.51

C1, C3 (-CH₂-) ~39.97

NMR Experimental Protocol
A standard protocol for acquiring high-quality NMR spectra of amines like 1,3-diaminopropane
is as follows:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 1,3-diaminopropane in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, D₂O).[4]

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[4]
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Filter the solution if any solid particles are present to ensure magnetic field homogeneity.

[4]

Data Acquisition:

Use a standard 5 mm NMR tube.

Acquire spectra on a spectrometer (e.g., 400 MHz or higher).

For ¹H NMR, a typical experiment involves 8 to 16 scans with a pulse angle of 30-90° and

an acquisition time of 2-4 seconds.[4]

To confirm the identity of N-H protons, a D₂O exchange experiment can be performed.

Adding a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear from the

spectrum.[5][6][7]

Structural Assignment Diagram
The following diagram illustrates the structure of 1,3-diaminopropane with its NMR

assignments.

Caption: Structure of 1,3-Diaminopropane with ¹H and ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. As a primary amine, 1,3-diaminopropane exhibits

characteristic N-H stretching and bending vibrations.[5][8][9]

IR Spectral Data
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Vibrational Mode Frequency Range (cm⁻¹) Intensity

N-H Stretch (asymmetric &

symmetric)
3250-3400 Medium, Sharp (two bands)

C-H Stretch (aliphatic) 2850-2960 Strong

N-H Bend (scissoring) 1580-1650 Medium

C-N Stretch (aliphatic) 1020-1250 Medium to Weak

N-H Wag 665-910 Strong, Broad

Note: Primary amines typically show two N-H stretching bands, which is a key diagnostic

feature.[5][8][9]

IR Experimental Protocol
Sample Preparation:

Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl

or KBr).

Attenuated Total Reflectance (ATR): A small drop of the sample is placed directly on the

ATR crystal. This is a common and simple method for liquid samples.

Gas Phase: The sample can be vaporized into a gas cell for analysis.[10]

Data Acquisition:

Place the prepared sample in the spectrometer.

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural analysis.

Mass Spectral Data
The mass spectrum of 1,3-diaminopropane is consistent with the "Nitrogen Rule," which

states that a compound with an odd number of nitrogen atoms will have an odd nominal

molecular weight.[5][11]

m/z Assignment Relative Abundance

74 [M]⁺ (Molecular Ion) Present

73 [M-H]⁺ Present

57 [M-NH₃]⁺ Fragment

44 [CH₂CH₂NH₂]⁺ Fragment

30 [CH₂NH₂]⁺ Base Peak

Note: The molecular weight of 1,3-diaminopropane is 74.13 g/mol .[12]

Fragmentation Pathway
Alkylamines characteristically undergo α-cleavage in the mass spectrometer, where the C-C

bond nearest to the nitrogen atom is broken.[5][6][7][11] This process results in a resonance-

stabilized, nitrogen-containing cation. For 1,3-diaminopropane, α-cleavage leads to the

formation of the base peak at m/z = 30.

Mass Spectrometry Experimental Protocol
Sample Introduction:

The sample is typically introduced via Gas Chromatography (GC-MS) or direct infusion.

[13]

For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 10-100 µg/mL.[14]
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Ionization:

Electron Ionization (EI) is a common method that bombards the sample with high-energy

electrons (typically 70 eV), causing fragmentation.[12]

Electrospray Ionization (ESI) is a softer ionization technique often used with liquid

chromatography (LC-MS), which typically produces the protonated molecule [M+H]⁺.[15]

Analysis:

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

A detector records the abundance of each ion, generating the mass spectrum.

Fragmentation Diagram
The following diagram illustrates the primary fragmentation pathway of 1,3-diaminopropane
under electron ionization.

[H₂N-CH₂-CH₂-CH₂-NH₂]⁺
 m/z = 74

[CH₂=NH₂]⁺
 m/z = 30 (Base Peak)

α-cleavage

•CH₂-CH₂-NH₂

α-cleavage

Click to download full resolution via product page

Caption: Primary α-cleavage fragmentation pathway of 1,3-diaminopropane in mass

spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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